4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including the structure similar to "4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole", typically involves the formation of piperazinyl methyl indole frameworks through various chemical routes. A study by Nirogi et al. (2012) describes the design and synthesis of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands, highlighting a method that could potentially be adapted for synthesizing compounds with similar structures (Nirogi et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to "4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole" can be elucidated through techniques such as X-ray diffraction and density functional theory (DFT) analysis. Şahin et al. (2012) conducted a study on a structurally related compound, providing insights into its characterization by IR, NMR, and single-crystal X-ray diffraction, offering a precedent for understanding the molecular structure of complex indole derivatives (Şahin et al., 2012).
Chemical Reactions and Properties
Electrochemical oxidation presents a unique method for synthesizing highly conjugated compounds involving indole derivatives. Amani et al. (2012) explored the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives, demonstrating the synthesis of bisindolyl-p-quinone derivatives, which suggests a pathway for generating complex structures related to the subject compound (Amani et al., 2012).
Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives, including structures similar to "4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole," are crucial in organic chemistry due to their biological relevance and therapeutic potential. A significant body of work has focused on developing new methods for indole synthesis, which has been categorized into several types based on the bond formation within the indole ring. These methods are pivotal for creating diverse indole derivatives used in pharmaceuticals and agrochemicals (Taber & Tirunahari, 2011).
Biological and Medicinal Applications
Indoles and their derivatives, including piperazine-containing compounds, exhibit a wide range of biological activities. They have been studied for their antibacterial, anticancer, anti-inflammatory, antidiabetic, and antiviral properties. This diversity underscores the potential of compounds like "4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole" in medicinal chemistry, offering avenues for developing new treatments for various diseases (Ali, Dar, Pradhan, & Farooqui, 2013).
Pharmacophoric Role of Piperazine
Piperazine derivatives are integral in drug design, often contributing to the pharmacophoric properties of therapeutic agents. They are found in antipsychotic, antidepressant, and anticancer agents, among others. The flexibility and the pharmacokinetic and pharmacodynamic profiles of these molecules can be significantly influenced by substitutions on the piperazine moiety, highlighting the potential for "4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole" in drug development (Rathi, Syed, Shin, & Patel, 2016).
Environmental and Ecological Impact
While the specific compound does not have direct references to its environmental impact, research on related organochlorine compounds, such as chlorophenols, provides insight into the potential ecological implications. These studies address the toxicity, biodegradation, and persistence of chlorophenols in the environment, which could be relevant for understanding the environmental behavior of "4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole" and similar compounds (Krijgsheld & Gen, 1986).
Safety And Hazards
Future Directions
The future directions in the research and development of indole derivatives are promising, given their wide range of biological activities1. However, the specific future directions for “4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole” are not available in the sources I found.
Please note that this information is based on the available sources and may not be fully accurate or complete. For more specific and detailed information, please consult with a professional in the field.
properties
IUPAC Name |
4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-17-5-2-1-4-15(17)14-22-10-12-23(13-11-22)19-7-3-6-18-16(19)8-9-21-18/h1-9,21H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHUKLQDWXAECD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=CC4=C3C=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324542 | |
Record name | 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727402 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole | |
CAS RN |
334974-31-1 | |
Record name | 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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